2-(4-Fluoro-3-nitrobenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-nitrobenzoyl)benzoic acid is an organic compound with the molecular formula C14H8FNO5 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzoylbenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid typically involves the nitration of 2-(4-Fluorobenzoyl)benzoic acid using fuming nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the process may begin with the nitration of 2-(4-Fluorobenzoyl)benzoic acid, followed by purification steps to isolate the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed:
Reduction: The major product is 2-(4-Amino-3-nitrobenzoyl)benzoic acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
2-(4-Fluoro-3-nitrobenzoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
- 2-(4-Fluorobenzoyl)benzoic acid
- 4-Fluoro-3-nitrobenzoic acid
- 2-Fluoro-3-nitrobenzoic acid
Comparison: 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the benzoylbenzoic acid structure. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the nitro group enhances its reactivity in reduction reactions, while the fluorine atom contributes to its stability and potential biological activity .
Properties
IUPAC Name |
2-(4-fluoro-3-nitrobenzoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO5/c15-11-6-5-8(7-12(11)16(20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAKIHRIUBAWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659187 |
Source
|
Record name | 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633-93-2 |
Source
|
Record name | 2-(4-Fluoro-3-nitrobenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.